This compound falls under the category of heterocyclic compounds, specifically pyrido-pyrimidines. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings. The presence of nitrogen atoms in its structure classifies it further as a nitrogen-containing heterocycle, which is significant in pharmaceutical chemistry.
The synthesis of 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves several key steps:
The molecular structure of 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine consists of:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of synthesized compounds.
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can undergo several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine primarily involves its interaction with specific biological targets:
Studies indicate that the compound's activity may vary based on its structural modifications and the specific biological context in which it is applied.
The physical and chemical properties of 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine include:
It should be stored under inert atmosphere conditions at temperatures between 2°C to 8°C to maintain stability.
The applications of 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are diverse:
Ongoing research aims to further elucidate its mechanism of action and explore its potential in drug development for various diseases.
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a chemically defined organic compound with systematic nomenclature that precisely describes its molecular architecture. The International Union of Pure and Applied Chemistry (IUPAC) name is 7-benzyl-4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine, reflecting the tetrahydropyrido core structure, benzyl substituent at position 7, and chloro functional group at position 4 [2] [7]. Its hydrochloride salt form is designated as 7-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride with the distinct CAS Registry Number 1187830-71-2 [5] [8].
The compound's molecular formula is C₁₄H₁₄ClN₃ for the base compound, exhibiting a molecular weight of 259.73 grams per mole [2] [4] [7]. The hydrochloride salt has the molecular formula C₁₄H₁₅Cl₂N₃ and a molecular weight of 296.20 grams per mole [5]. Canonical SMILES representations provide linear notation of its structure: ClC1=C2C(CN(CC3=CC=CC=C3)CC2)=NC=N1 for the base compound and C1CN(CC2=C1C(=NC=N2)Cl)CC3=CC=CC=C3.Cl for the hydrochloride salt [2] [5].
Table 1: Fundamental Chemical Identifiers
Property | Base Compound | Hydrochloride Salt |
---|---|---|
CAS Registry Number | 192869-80-0 [2] [7] | 1187830-71-2 [5] [8] |
Molecular Formula | C₁₄H₁₄ClN₃ | C₁₄H₁₅Cl₂N₃ |
Molecular Weight | 259.73 g/mol | 296.20 g/mol |
IUPAC Name | 7-benzyl-4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine | 7-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride |
Other Aliases | 7-Benzyl-5,6,7,8-tetrahydro-4-chloro-pyrido[3,4-D]pyrimidine; 4-Chloro-7-(phenylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine [7] | 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCL; 7-Benzyl-5,6,7,8-tetrahydro-4-chloro-pyrido[3,4-D]pyrimidine hydrochloride [8] |
The compound is commercially available with purity specifications typically ranging from 95% to 97% for research applications, packaged in quantities from 1 gram to 100 grams, with specialized requirements for cold-chain transportation and inert atmosphere storage at 2-8° Celsius to maintain stability [3] [4] [7].
This compound belongs to the tetrahydropyrido[3,4-d]pyrimidine class of nitrogen-containing heterocycles, characterized by a partially saturated fused bicyclic system. The core structure features a six-membered piperidine ring fused with a six-membered pyrimidine ring at the [3,4-d] bond juncture, creating a planar heteroaromatic region (pyrimidine) connected to a non-planar aliphatic region (piperidine) [2] [5] [9]. The chlorine atom at position 4 provides an electrophilic site for nucleophilic displacement reactions, while the benzyl group attached to the nitrogen at position 7 enhances lipophilicity and influences steric interactions with biological targets [2] [7].
Computational analyses reveal key physicochemical properties underpinning its pharmacological relevance:
Table 2: Computed Physicochemical and Pharmacokinetic Properties
Property | Value | Significance |
---|---|---|
Consensus Log Po/w | 2.52 | Moderate lipophilicity for membrane permeation |
ESOL Solubility (mg/mL) | 0.0977 | "Soluble" classification |
Hydrogen Bond Acceptors | 3 | Facilitates target interactions |
Hydrogen Bond Donors | 0 | Reduces polarity-related clearance |
Topological Polar Surface Area | 29.02 Ų | Supports cellular permeability |
Rotatable Bonds | 2 (benzyl, aliphatic chain) | Conformational flexibility for target binding |
Gastrointestinal Absorption | High | Predicted favorable oral absorption |
Blood-Brain Barrier Penetration | Yes | Potential central nervous system activity |
The Boiled-Egg predictive model classifies this molecule with high gastrointestinal absorption and blood-brain barrier penetration, suggesting potential utility in targeting central nervous system pathologies [2]. Its structural framework serves as a versatile scaffold for medicinal chemistry optimization due to the synthetic accessibility of substitutions at positions 4 and 7, enabling structure-activity relationship exploration around the heterocyclic core [5] [9].
The tetrahydropyrido[3,4-d]pyrimidine scaffold emerged prominently in pharmaceutical research during the early 2000s as kinase inhibitor discovery expanded. Patent literature from 2010 (WO2010120996) specifically identifies derivatives of this core, including 7-benzyl-4-chloro variants, as potent dual inhibitors of mammalian target of rapamycin (mTOR) kinase and phosphatidylinositol 3-kinase (PI3K), pivotal targets in oncology for regulating cell proliferation and survival pathways [9]. The chlorine atom's strategic placement enabled efficient synthetic derivatization via nucleophilic aromatic substitution, accelerating the generation of diverse analogs for biological screening [5] [9].
By the mid-2010s, this compound transitioned from a kinase-focused scaffold to a critical building block in proteolysis-targeting chimera (PROTAC) development. Its structural attributes—moderate size, balanced lipophilicity, and heterocyclic functional groups—facilitated its incorporation as an E3 ligase-binding moiety or linker component in protein degrader molecules [3] [7]. Suppliers now explicitly categorize it under "Protein Degrader Building Blocks", reflecting its established role in targeted protein degradation platforms [3].
The synthesis typically involves multi-step sequences starting from 1-benzyl-3-oxopiperidine-4-carboxylate derivatives, proceeding through cyclization with urea reagents under reflux conditions, followed by chlorination using phosphorus oxychloride or analogous chlorinating agents [5] [9]. The hydrochloride salt formation enhances crystallinity and stability for long-term storage, critical for research applications requiring consistent quality [4] [5]. While originally investigated in oncology, the compound's molecular properties continue to enable exploration across therapeutic areas, including neurological disorders and infectious diseases, underscoring its enduring versatility in drug discovery campaigns [2] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0